molecular formula C16H18N2 B14567713 (E)-1-(4-tert-Butylphenyl)-2-phenyldiazene CAS No. 61653-40-5

(E)-1-(4-tert-Butylphenyl)-2-phenyldiazene

Cat. No.: B14567713
CAS No.: 61653-40-5
M. Wt: 238.33 g/mol
InChI Key: PFHHZQFOISFYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-tert-Butylphenyl)-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-tert-Butylphenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. One common method is the reaction of 4-tert-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with benzene to yield the desired azobenzene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-tert-Butylphenyl)-2-phenyldiazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and various substituted azobenzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-1-(4-tert-Butylphenyl)-2-phenyldiazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(4-tert-Butylphenyl)-2-phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, altering their function and activity. The molecular pathways involved include changes in molecular conformation and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-tert-Butylphenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct photoisomerization properties. This makes it particularly valuable in applications requiring reversible light-induced changes, such as in the development of molecular switches and photoresponsive materials .

Properties

CAS No.

61653-40-5

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(4-tert-butylphenyl)-phenyldiazene

InChI

InChI=1S/C16H18N2/c1-16(2,3)13-9-11-15(12-10-13)18-17-14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

PFHHZQFOISFYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.